5-Hydroxybenzofuran-2(3H)-one
Overview
Description
5-Hydroxybenzofuran-2(3H)-one is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. The hydroxy group attached to the benzene ring indicates the presence of a phenolic function, which can contribute to the compound's reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related furanones has been explored through various methods. For instance, 4-Halo-5-hydroxyfuran-2(5H)-ones were synthesized using sequential halolactonization and hydroxylation reactions of 4-aryl-2,3-allenoic acids, with iodine or copper halides as reagents, yielding moderate to good results . Another approach involved a Rhodium-catalyzed tandem annulation and (5 + 1) cycloaddition using 3-Hydroxy-1,4-enyne as the 5-carbon component, leading to the formation of substituted carbazoles and dibenzofurans . Additionally, palladium-catalyzed C-H functionalization/cyclization strategy was employed for the synthesis of 5-hydroxybenzofuran derivatives, where benzoquinone acted as both a reactant and an oxidant .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various techniques. X-ray single-crystal diffraction studies have confirmed the structures of synthesized furanones . Similarly, the structure of a novel phthalide derivative was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations, providing insights into the geometrical parameters of the compound .
Chemical Reactions Analysis
The reactivity of furanones has been demonstrated in various chemical reactions. For example, 5-(bromomethylene)furan-2(5H)-ones were prepared from maleic anhydrides and investigated for their ability to interfere with microbial communication and biofilm formation . The bromomethylene derivatives of isobenzofuran-1(3H)-ones were synthesized through regioselective bromocyclization of 2-alkynylbenzoic acids and could be further elaborated via palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives have been studied in the context of their potential as pharmaceutical agents. For instance, 3-acyl-5-hydroxybenzofuran derivatives were synthesized and evaluated for their anti-estrogenic activity against breast cancer cells, with some compounds showing promising results . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel phthalide derivative were calculated, providing insights into the chemical reactivity and stability of the compound .
Scientific Research Applications
Anticancer Properties
- Breast Cancer Treatment Potential : 5-Hydroxybenzofuran derivatives have been investigated for their potential as anti-estrogen breast cancer agents. A study by Li et al. (2013) synthesized novel 3-acyl-5-hydroxybenzofuran derivatives, finding them effective against human breast cancer MCF-7 cells. The best compound showed an IC50 value of 43.08μM, indicating significant antiproliferative activity (Li et al., 2013).
Chemical Synthesis and Characterization
- Synthesis Techniques : Lin et al. (2022) reported on the synthesis of 5-Hydroxybenzofurans using PIDA mediated oxidation and coupling-cyclization of β-dicarbonyl compounds and hydroquinones. This method offers a high yield (up to 96%) and direct functionalization to the aromatic C(sp2)-H of hydroquinones (Lin et al., 2022).
Biological and Pharmaceutical Applications
- Potential Anticholinesterases : Luo et al. (2005) explored the use of 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one derivatives for anticholinesterase activity. These compounds were potent inhibitors of either acetyl- or butyrylcholinesterase, with some showing remarkable selectivity (Luo et al., 2005).
Antioxidant and DNA Binding Studies
- Antioxidant Activity and DNA Binding : A novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was studied for its antioxidant activity and DNA binding affinity by Yılmaz et al. (2020). The compound demonstrated significant antioxidant activities and a binding constant of 9.59 × 10^4 for DNA binding, indicating its potential in molecular biology applications (Yılmaz et al., 2020).
Chemical Properties and Analysis
- Keto-Enol Tautomerism Study : Pires et al. (2016) investigated the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives. This study provided insights into the tautomeric equilibria and their stability in different conditions, contributing to the understanding of the chemical properties of these compounds (Pires et al., 2016).
Methodological Advancements in Synthesis
- Catalyzed Cycloaddition for Synthesis : Mothe et al. (2010) developed a method for synthesizing substituted 3-acyl-5-hydroxybenzofurans. This process used copper(II) triflate-catalyzed cycloaddition of unactivated 1,4-benzoquinones with 1,3-dicarbonyl compounds, yielding high efficiency and regioselectivity (Mothe et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-3H-1-benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUITAHNNRJWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181388 | |
Record name | 5-Hydroxybenzofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxybenzofuran-2(3H)-one | |
CAS RN |
2688-48-4 | |
Record name | Homogentisic acid lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2688-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxybenzofuran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2688-48-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61996 | |
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Record name | 5-Hydroxybenzofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxybenzofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Hydroxybenzofuran-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG7CQ3NRA2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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